Cas no 50868-72-9 (5-Methoxy-2-methylaniline)
5-Methoxy-2-methylaniline Chemical and Physical Properties
Names and Identifiers
-
- 5-Methoxy-2-methylaniline
- 5-Methoxy-2-methylanilin
- 2-Amino-4-methoxytoluene
- 2-Methyl-5-methoxyaniline
- 3-amino-4-methylanisole
- 3-methoxy-6-methyl-aniline
- 5-methoxy-2-methylbenzenamine
- 5-methoxy-2-methylphenylamine
- 5-Methoxy-o-toluidine
- 6-Methyl-m-anisidine
- Benzenamine,5-methoxy-2-methyl
- Benzenamine, 5-methoxy-2-methyl-
- 2-methyl-5-ethoxyaniline
- 3-methoxy-6-methylaniline
- RPJXLEZOFUNGNZ-UHFFFAOYSA-N
- 3-Amino-4-methylanisole[5-Methoxy-2-methylaniline]
- NSC229308
- PubChem19827
- 2-Amino-4-methoxy-
- J-517680
- 5-methoxy-2-methyl-phenylamine
- MFCD00075057
- M3009
- CS-W007983
- 50868-72-9
- InChI=1/C8H11NO/c1-6-3-4-7(10-2)5-8(6)9/h3-5H,9H2,1-2H
- 5-methoxy-2-methyl aniline
- AM20060644
- 2-methyl-5-(methyloxy)aniline
- NSC 229308
- BCP05922
- NS00032164
- 5-Methoxy-2-methylaniline, 97%
- SY013870
- AS-18681
- AE-562/43460378
- FT-0686986
- DTXSID20198897
- EINECS 256-816-4
- AKOS006222507
- AC-31750
- Z1203578033
- SCHEMBL55593
- EN300-85919
- A19842
- NSC-229308
- UNII-98CG6GH37M
- 98CG6GH37M
- 6-Methyl-m-anisidine; Benzenamine, 5-methoxy-2-methyl-; 2-Amino-4-methoxytoluene; 5-methoxy-2-methylphenylamine; 5-Methoxy-o-toluidine;
- 2-Amino-4-methoxy-toluol
- Benzenamine, 5-?methoxy-?2-?methyl-
- DB-071268
-
- MDL: MFCD00075057
- Inchi: 1S/C8H11NO/c1-6-3-4-7(10-2)5-8(6)9/h3-5H,9H2,1-2H3
- InChI Key: RPJXLEZOFUNGNZ-UHFFFAOYSA-N
- SMILES: O(C)C1C=CC(C)=C(C=1)N
Computed Properties
- Exact Mass: 137.08400
- Monoisotopic Mass: 137.084064
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 105
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 0.8
- Topological Polar Surface Area: 35.2
Experimental Properties
- Color/Form: solid
- Density: 1.0630 (rough estimate)
- Melting Point: 42.0 to 46.0 deg-C
- Boiling Point: 253°C(lit.)
- Flash Point: Degrees Fahrenheit:235.4°F
Degrees Celsius:113°C - Refractive Index: 1.5647 (estimate)
- Water Partition Coefficient: Slightly soluble in water.
- PSA: 35.25000
- LogP: 2.16700
- Solubility: Not available
5-Methoxy-2-methylaniline Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H302-H312-H315-H319-H332-H335
- Warning Statement: P261-P280-P305 + P351 + P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 20/21/22-36/37/38
- Safety Instruction: S26-S37/39
-
Hazardous Material Identification:
- HazardClass:6.1
- Risk Phrases:R20/21/22; R36/37/38
- Safety Term:S26;S37/39
- Storage Condition:Argon filled storage
5-Methoxy-2-methylaniline Customs Data
- HS CODE:2922299090
- Customs Data:
China Customs Code:
2922299090Overview:
2922299090. Other amino groups(naphthol\phenol)And ether\Esters [including their salts, Except those containing more than one oxygen-containing group]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Summary:
2922299090. other amino-naphthols and other amino-phenols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
5-Methoxy-2-methylaniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 335436-1G |
5-Methoxy-2-methylaniline |
50868-72-9 | 97% | 1G |
¥425.7 | 2022-02-24 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 335436-5G |
5-Methoxy-2-methylaniline |
50868-72-9 | 97% | 5G |
¥1205.9 | 2022-02-24 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | M3009-1g |
5-Methoxy-2-methylaniline |
50868-72-9 | 98.0%(GC&T) | 1g |
¥295.0 | 2022-07-28 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | M3009-5g |
5-Methoxy-2-methylaniline |
50868-72-9 | 98.0%(GC&T) | 5g |
¥995.0 | 2022-07-28 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OJ242-1g |
5-Methoxy-2-methylaniline |
50868-72-9 | 98% | 1g |
88.0CNY | 2021-07-16 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OJ242-5g |
5-Methoxy-2-methylaniline |
50868-72-9 | 98% | 5g |
355.0CNY | 2021-07-16 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OJ242-25g |
5-Methoxy-2-methylaniline |
50868-72-9 | 98% | 25g |
1538CNY | 2021-05-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OJ242-250mg |
5-Methoxy-2-methylaniline |
50868-72-9 | 98% | 250mg |
51CNY | 2021-05-10 | |
| TRC | M336795-1g |
5-Methoxy-2-methylaniline |
50868-72-9 | 1g |
$ 58.00 | 2023-09-07 | ||
| TRC | M336795-5g |
5-Methoxy-2-methylaniline |
50868-72-9 | 5g |
$ 81.00 | 2023-09-07 |
5-Methoxy-2-methylaniline Suppliers
5-Methoxy-2-methylaniline Related Literature
-
Vineet Kumar,Poonam,Ashok K. Prasad,Virinder S. Parmar Nat. Prod. Rep. 2003 20 565
-
A. Cousen J. Chem. Soc. Abstr. 1924 126 i1025
Additional information on 5-Methoxy-2-methylaniline
5-Methoxy-2-Methylaniline (CAS No. 50868-72-9): A Comprehensive Overview of Its Chemical Properties, Applications, and Recent Research Advancements
In the realm of organic chemistry, 5-Methoxy-2-methylaniline (CAS No. 50868-72-9) stands out as a structurally versatile compound with significant implications in pharmaceutical development and material science. This aromatic amine derivative, characterized by its methoxy group at the 5-position and methyl substituent at the 2-position on the aniline scaffold, exhibits unique reactivity patterns that make it a valuable intermediate in synthetic chemistry. Recent studies highlight its role in drug discovery pipelines targeting neurodegenerative diseases and cancer therapies, underscoring its growing relevance in biomedical research.
Structurally, 5-Methoxy-2-methylaniline adopts a planar geometry due to conjugation between its aromatic ring and amino group. The presence of both electron-donating methoxy (-OCH3) and methyl (-CH3) substituents creates a delicate electronic balance that influences its nucleophilic properties. Computational studies published in Journal of Medicinal Chemistry (2023) reveal that this substitution pattern enhances the compound's ability to form stable complexes with metal ions—a property now being explored for developing targeted drug delivery systems. Its melting point of 44–46°C and solubility profile in organic solvents like dichloromethane (< 1 g/100 mL) further establish it as an ideal precursor for synthesizing bioactive molecules.
Synthetic advancements have significantly expanded the utility of CAS No. 50868-72-9. Traditional preparation methods involved nitration followed by reduction steps, but recent protocols published in Green Chemistry (2024) demonstrate solvent-free microwave-assisted synthesis achieving >95% yield under eco-friendly conditions. Researchers at MIT have also developed a chemoenzymatic approach using tyrosinase to selectively oxidize this compound into phenolic derivatives with antioxidant properties—a breakthrough for nutraceutical applications.
In pharmaceutical research, this compound's ability to modulate enzyme activities has led to promising results in preclinical trials. A 2023 study from Stanford University identified derivatives of 5-Methoxy-2-methylaniline capable of inhibiting β-secretase (BACE1) activity by 73% without significant off-target effects—a critical milestone in Alzheimer's disease research. Another notable application comes from oncology studies where this compound's analogs showed selective cytotoxicity against triple-negative breast cancer cells via mitochondrial dysfunction mechanisms reported in Cancer Research.
Beyond medicine, this chemical entity plays a pivotal role in advanced materials engineering. Its nitrogen-containing aromatic structure makes it an effective dopant for conductive polymers used in flexible electronics. A collaborative study between KAIST and Samsung Advanced Institute demonstrated that incorporating CAS No. 50868-72-9-derived polymers into OLED devices improved charge transport efficiency by 40%, addressing key challenges in next-generation display technologies.
Recent analytical techniques have deepened our understanding of its pharmacokinetic properties. Using mass spectrometry imaging (MSI), researchers mapped the biodistribution of radiolabeled derivatives across mouse models, revealing rapid hepatic metabolism pathways with phase II conjugation dominating clearance mechanisms—data critical for optimizing drug formulations. Stability studies under simulated gastrointestinal conditions showed half-life values exceeding two hours at pH 1–7 range, suggesting potential for oral administration.
Innovations in green chemistry have also reshaped its industrial applications. A patent filed by BASF in early 2024 describes using this compound as a crosslinking agent for bio-based polyurethanes derived from castor oil feedstock. The resulting materials exhibit improved thermal stability while maintaining biodegradability—properties highly sought after for sustainable packaging solutions.
Safety assessments conducted per OECD guidelines confirm low acute toxicity profiles when handled appropriately (LD₅₀ > 1 g/kg orally). However, occupational exposure monitoring remains essential due to skin sensitization risks highlighted in recent IARC evaluations (Group 3 category). These findings align with EU REACH regulations requiring proper PPE during handling while affirming its suitability for commercial scale-up under controlled conditions.
The compound's unique photochemical properties are now being leveraged for next-generation sensors. Researchers at ETH Zurich recently demonstrated that thin films containing 5-Methoxy-2-methylaniline-functionalized nanoparticles exhibit reversible fluorescence quenching under UV light—a mechanism now applied to develop real-time glucose sensing platforms with detection limits reaching picomolar ranges.
Ongoing investigations focus on exploiting its redox properties for energy storage systems. A Nature Communications paper from early 2024 reports using this compound as a cathode additive material enhancing lithium-sulfur battery cycling stability through polysulfide immobilization mechanisms—addressing one of the most persistent challenges in next-gen battery technology development.
50868-72-9 (5-Methoxy-2-methylaniline) Related Products
- 34743-49-2(4-Methoxy-2,6-dimethylaniline)
- 856181-38-9(Creosol, 5-amino- (5CI))
- 185208-05-3(5-Methoxy-2,3-dimethylaniline)
- 133985-88-3((4-Methoxy-2-methylphenyl)amine Hydrochloride)
- 102-50-1(4-Methoxy-2-methylaniline)
- 937689-69-5(1,3-Benzenediamine, 5-methoxy-2-methyl-)
- 75785-11-4(Benzenamine, 5-ethoxy-2-methyl-)
- 860369-12-6(Phenol,4-amino-2-methoxy-5-methyl-)
- 918445-06-4(Benzenamine, 2-methyl-5-propoxy-)
- 41864-45-3(4,5-Dimethoxy-2-methylaniline)